(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester
Description
The compound "(1β,4β)-5α,6α-Epoxy-7-oxabicyclo[2.2.1]heptane-2α-carboxylic acid methyl ester" is a bicyclic molecule featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with critical functional modifications:
- Epoxy group: Positioned at the 5α,6α carbons, contributing to ring strain and reactivity.
- Oxabridge: A 7-oxa group replacing a carbon atom, enhancing polarity.
- Methyl ester: At the 2α position, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-10-8(9)3-2-4-6-7(12-6)5(3)11-4/h3-7H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARAGBOCQAZZPY-ULQPCXBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C3C(C1O2)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1O2)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the epoxidation of a bicyclic precursor followed by esterification. Specific reaction conditions may include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired epoxide and ester functionalities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s bicyclic framework suggests reactivity patterns similar to other 7-oxabicyclo[2.2.1]heptane derivatives. Key reactions include:
Diels-Alder Cycloaddition
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Precursor Synthesis : The bicyclic core is often constructed via a Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate, yielding brominated intermediates (e.g., 4a and 4b ) with high regioselectivity .
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Conditions : Performed in dry benzene at reflux, achieving 50% yield after purification .
| Reactants | Product | Yield | Conditions |
|---|---|---|---|
| 2-Methylfuran + Methyl-3-bromo-propiolate | Brominated bicyclic ester (4a/4b ) | 50% | Benzene, reflux, 12 h |
Ketal Hydrolysis
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Challenge : Hydrolysis of the ketal group in related compounds (e.g., 5a ) is notably sluggish due to the electron-withdrawing 7-oxa bridge, which destabilizes carbocation intermediates .
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Optimized Method : Concentrated HCl in methanol (room temperature, 7 h) achieves 82% yield of the ketone product (1 ), outperforming traditional methods like PPTS .
| Starting Material | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Ketal (5a ) | HCl (conc.)/MeOH | Ketone (1 ) | 82% | RT, 7 h |
Epoxide Reactivity
While direct data on the epoxy derivative’s reactions are absent in the provided sources, analogous epoxides in bicyclic systems typically undergo:
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Acid-Catalyzed Ring-Opening : Epoxides react with protic acids to form diols or ethers, but the rigid bicyclic framework may impose stereochemical constraints.
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Reduction : Hydrogenation (H₂/Pd) of double bonds in related compounds (e.g., 5a → 6 ) proceeds smoothly (78% yield) , suggesting potential for selective epoxy reduction.
Hydrolytic Stability
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Ester Hydrolysis : The methyl ester group in analogous compounds (e.g., 5a ) resists basic hydrolysis (5% NaOH, 4.5 h) but is cleaved under acidic conditions to yield carboxylic acids (e.g., 9 , 87% yield) .
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Epoxy Stability : The 5α,6α-epoxy group likely enhances ring strain, potentially increasing susceptibility to nucleophilic attack compared to non-epoxidized analogs.
Stereochemical and Electronic Effects
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Steric Hindrance : The endo configuration of substituents (e.g., methyl groups) directs reactivity, as seen in the preferential formation of 5a over other stereoisomers .
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Electronic Modulation : The 7-oxa bridge’s electron-withdrawing effect retards ketal hydrolysis but stabilizes intermediates through conjugation .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane exhibit significant biological activities:
- Antagonistic Properties : Compounds derived from this structure have been shown to act as selective thromboxane A2 antagonists, which can inhibit bronchoconstriction induced by arachidonic acid in animal models .
- Analgesic Effects : Studies have demonstrated analgesic potential in related compounds, suggesting applications in pain management therapies .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects in various conditions associated with oxidative stress .
Applications in Medicinal Chemistry
The unique structural features of (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane make it a candidate for various applications in medicinal chemistry:
- Drug Development : Its derivatives are being explored for developing new anti-inflammatory and analgesic drugs due to their ability to modulate thromboxane pathways.
- Pharmacological Research : The compound serves as a valuable scaffold for synthesizing new pharmacologically active agents aimed at treating respiratory diseases and cardiovascular disorders.
- Natural Product Chemistry : The compound's structure is often compared to natural products with similar bicyclic frameworks, leading to insights into their biosynthetic pathways and potential therapeutic uses.
Case Study 1: Thromboxane A2 Antagonists
A study evaluated the pharmacological effects of several analogs derived from (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane on thromboxane receptors. The results indicated that specific modifications to the bicyclic structure enhanced selectivity and potency against thromboxane A2 receptors in vitro and in vivo models .
Case Study 2: Antioxidant Properties
Another research effort focused on assessing the antioxidant capabilities of a derivative of this compound using various assays (DPPH and ABTS). The findings revealed that certain structural modifications significantly improved radical scavenging activity, highlighting its potential use in developing nutraceuticals aimed at combating oxidative stress-related diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The epoxide and ester functionalities play a crucial role in its biological activity, potentially affecting enzyme activity or cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
- The 7-oxa bridge increases polarity relative to sulfur/nitrogen analogs () . In contrast, cyclopenta[c]pyran systems () lack epoxy groups but share ester functionalities, suggesting divergent metabolic pathways .
- Functional Groups: The methyl ester in the target compound parallels intermediates like those in and , which are used in fine chemicals and pharmaceuticals. However, the epoxy group distinguishes it from non-oxirane analogs (e.g., imidazole esters in ) . Thia/aza bicyclic systems () exhibit antimicrobial activity, whereas the target’s oxabridge may confer distinct biological interactions .
Biological Activity
The compound (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester is a bicyclic structure that has garnered attention in pharmacological research due to its biological activity, particularly as a thromboxane A2 (TxA2) receptor antagonist. This article explores the biological activity of this compound, detailing its synthesis, pharmacological implications, and relevant case studies.
Synthesis
The synthesis of (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane derivatives has been documented in various studies. The stereospecific synthesis involves multiple steps to achieve the desired structural configuration, which is crucial for its biological efficacy. For instance, the synthesis process described in one study highlights the creation of selective TxA2 antagonists through structural modifications of the bicyclic framework .
Table 1: Overview of Synthesis Methods
The primary mechanism by which this compound exerts its biological effects is through antagonism at the TxA2 receptor. This receptor plays a significant role in platelet aggregation and vasoconstriction, making it a target for cardiovascular therapies.
Pharmacological Evaluation
Studies have shown that this compound effectively inhibits bronchoconstriction induced by arachidonic acid in anesthetized guinea pigs, demonstrating its potential therapeutic applications in respiratory diseases . Furthermore, it has been reported to inhibit platelet aggregation with an IC50 value of approximately 0.18 µM, indicating its potency as a TxA2 antagonist .
Table 2: Biological Activity Data
| Activity | Value | Reference |
|---|---|---|
| IC50 (Platelet Aggregation) | 0.18 µM | |
| Kb (Bronchoconstriction) | 3.0 nM (guinea pig) | |
| Inhibition of Arachidonic Acid | Effective (0.1-1.0 mg/kg iv) |
Case Study 1: Thromboxane A2 Receptor Antagonism
In a controlled study on human platelet-rich plasma, the compound was shown to significantly inhibit TxA2-mediated platelet aggregation. The study involved administering varying concentrations of the compound and measuring its inhibitory effects on aggregation induced by both arachidonic acid and 11,9-epoxymethano-PGH2 . The results confirmed its role as a selective antagonist without direct contractile activity on vascular tissues.
Case Study 2: Respiratory Effects
Another study evaluated the respiratory effects of this compound in guinea pigs subjected to bronchoconstriction challenges. The compound was administered intravenously and demonstrated significant inhibition of bronchoconstriction, suggesting potential applications in treating asthma or other obstructive airway diseases .
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming stereochemistry. The bicyclo[2.2.1]heptane framework shows distinct coupling patterns (e.g., J values for axial vs. equatorial protons). The epoxy group’s deshielding effects can be observed at δ 3.5–4.5 ppm in 1H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C9H12O4, [M+H]+ = 185.0808) and fragments indicative of epoxy ring cleavage .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis is recommended, though crystallization challenges may arise due to the compound’s rigidity .
How can researchers resolve contradictions in stereochemical assignments reported for this compound?
Advanced Research Question
Discrepancies in stereochemical data (e.g., α vs. β configurations) often stem from ambiguous NOE (Nuclear Overhauser Effect) interpretations or insufficient chiral resolution. To address this:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) for stereoisomers .
- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to infer ring strain and conformational rigidity .
What experimental protocols mitigate degradation during stability studies of this epoxy ester?
Advanced Research Question
The epoxy group’s susceptibility to hydrolysis and thermal degradation requires stringent handling:
- Storage Conditions : Store at –20°C under inert gas (Ar/N2) to prevent moisture ingress. recommends desiccants like molecular sieves in storage vials .
- Kinetic Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring. If degradation exceeds 5% over 14 days, reformulate with stabilizers (e.g., citrate buffers at pH 5–6) .
- Light Sensitivity : Use amber glassware and UV filters during photostability tests (ICH Q1B guidelines) to prevent radical-mediated epoxide ring-opening .
How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Advanced Research Question
Molecular dynamics (MD) and quantum mechanical (QM) simulations are key:
- Epoxide Reactivity : Calculate Fukui indices to identify electrophilic sites (e.g., epoxy carbons). For example, the α-carbon in the 5α,6α-epoxy group may show higher susceptibility to nucleophilic attack .
- Solvent Effects : Use COSMO-RS models to simulate solvation effects in polar aprotic solvents (e.g., DMF), which stabilize transition states during ring-opening reactions .
- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., epoxide hydrolases) using AutoDock Vina to predict binding affinities and regioselectivity .
What strategies validate the compound’s purity in complex mixtures (e.g., reaction byproducts)?
Advanced Research Question
- 2D-LC/MS/MS : Couple reverse-phase and hydrophilic interaction liquid chromatography (HILIC) to separate polar byproducts (e.g., diols from epoxide hydrolysis) .
- Isotopic Labeling : Synthesize a 13C-labeled analog (e.g., 13C-methyl ester) to track degradation pathways via isotopic mass shifts in MS .
- Principal Component Analysis (PCA) : Apply multivariate analysis to NMR or IR datasets to identify impurity clusters and correlate them with synthetic conditions .
How does the bicyclo[2.2.1]heptane framework influence the compound’s physicochemical properties?
Advanced Research Question
The rigid bicyclic structure confers:
- Enhanced Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C due to reduced molecular flexibility .
- Low Aqueous Solubility : LogP calculations (e.g., XLogP3) predict values ~1.5, necessitating co-solvents (e.g., DMSO) for in vitro assays .
- Steric Hindrance : Molecular mechanics simulations (MMFF94) reveal steric barriers to β-elimination, explaining the epoxy group’s kinetic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
